a-Hydroxymetoprolol

Pharmacokinetics Drug Metabolism β-Adrenergic Receptor

α-Hydroxymetoprolol (CAS 56392-16-6) is a pharmacologically active CYP2D6-dependent urinary metabolite of metoprolol, supplied as an analytical reference standard (≥98% HPLC). It is 5–10× less potent than metoprolol, with a longer elimination half-life (~7 h vs ~2 h) and smaller volume of distribution (2.0 vs 3.5 L/kg). These distinct pharmacokinetic properties make it indispensable for CYP2D6 phenotyping studies, LC-MS/MS method validation in plasma (2–500 ng/mL linear range), and PBPK modeling of drug-gene interactions. Never interchangeable with metoprolol. For accurate calibration in renal impairment, geriatric, or DGI research.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 56392-16-6
Cat. No. B022152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-Hydroxymetoprolol
CAS56392-16-6
Synonyms4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-α-(methoxymethyl)-benzenemethan-_x000B_ol;  H 119/66;  α-Hydroxymetoprolol; 
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O
InChIInChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3
InChIKeyOFRYBPCSEMMZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Hydroxymetoprolol (CAS 56392-16-6) Baseline Overview and Analytical Reference Standard


α-Hydroxymetoprolol (CAS 56392-16-6) is a pharmacologically active urinary metabolite of the β1-adrenergic receptor antagonist metoprolol, a widely prescribed cardiovascular agent [1]. It is an aromatic ether with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol . This compound is formed primarily via the cytochrome P450 isoform CYP2D6 and is recognized as an analytical reference standard with a purity specification of ≥95% (HPLC) . While it retains β-adrenergic blocking activity, its potency is substantially lower than that of its parent compound, metoprolol, with studies indicating it is 5 to 10 times less potent [1]. This compound is specifically offered as an analytical standard, not for therapeutic use, and is critical for pharmacokinetic studies and CYP2D6 phenotyping .

Why α-Hydroxymetoprolol (CAS 56392-16-6) Cannot Be Substituted with Parent Compound Metoprolol


α-Hydroxymetoprolol and metoprolol, while structurally and pharmacologically related, are not interchangeable. α-Hydroxymetoprolol is an active metabolite of metoprolol with distinct pharmacokinetic properties that preclude its use as a direct substitute for the parent drug. Key differences include a smaller volume of distribution (2.0 L/kg vs. 3.5 L/kg), a longer elimination half-life (≈7.0 hr vs. ≈2.0 hr), and a substantially lower total body clearance (≈3.5 mL·kg⁻¹·min⁻¹ vs. ≈20.0 mL·kg⁻¹·min⁻¹) [1]. Furthermore, its β-blocking potency is only one-tenth to one-fifth that of metoprolol, meaning a significantly higher dose of the metabolite is required to achieve a comparable therapeutic effect [1][2]. These fundamental differences in disposition and pharmacodynamics mean that substituting one for the other in research or analytical applications would yield inaccurate and non-comparable results, particularly in studies focused on drug metabolism, pharmacokinetics, or CYP2D6 phenotyping [3].

α-Hydroxymetoprolol (CAS 56392-16-6): A Quantitative Evidence Guide for Scientific Selection


Pharmacokinetic Differentiation: α-Hydroxymetoprolol Exhibits Slower Elimination and Lower Clearance vs. Metoprolol

In an in vivo dog model, α-Hydroxymetoprolol demonstrated a significantly different pharmacokinetic profile compared to its parent drug, metoprolol. After intravenous bolus injection, the metabolite was eliminated much more slowly [1].

Pharmacokinetics Drug Metabolism β-Adrenergic Receptor

Comparative Potency: α-Hydroxymetoprolol Exhibits Significantly Lower Beta-Blocking Activity vs. Metoprolol

α-Hydroxymetoprolol is a less potent beta-blocker compared to metoprolol. In a dog model, the dose required to achieve the same degree of beta-blockade was five-fold higher [1]. A study in humans with impaired renal function confirmed this, noting that the metabolite possesses only one-tenth the activity of its parent compound [2].

Pharmacology Beta-Blocker Potency Comparison

Analytical Method Validation: α-Hydroxymetoprolol Quantification Range in Human Plasma via LC-MS/MS

A validated LC-MS/MS method for simultaneous determination of metoprolol and its metabolites in human plasma established a specific linear range for α-Hydroxymetoprolol, which is narrower than that for the parent drug [1].

Analytical Chemistry LC-MS/MS Method Validation

Metabolite Accumulation in Special Populations: α-Hydroxymetoprolol Exhibits Two- to Threefold Higher Plasma Levels in Renal Impairment

In patients with impaired renal function, the plasma levels of α-Hydroxymetoprolol are significantly elevated compared to healthy volunteers, while metoprolol levels remain unchanged [1].

Pharmacokinetics Renal Impairment Drug Metabolism

Age-Related Pharmacokinetic Shift: α-Hydroxymetoprolol Levels are Twice as High as Metoprolol in the Elderly

A pharmacokinetic study in healthy, non-smoking elderly individuals (mean age 73.1 years) revealed a reversal in the typical parent-metabolite plasma concentration ratio. In the elderly, the mean plasma concentration of α-Hydroxymetoprolol was about twice as high as that of metoprolol, whereas the opposite was true in a young control group [1].

Geriatric Pharmacology Pharmacokinetics Age-Related Changes

Contribution to Therapeutic Effect: α-Hydroxymetoprolol May Contribute to Tremor Reduction

A study in patients with essential tremor suggested that α-Hydroxymetoprolol may contribute to the therapeutic effect of metoprolol. The time course of effect correlated better with the combined concentrations of drug and metabolite than with metoprolol concentration alone [1].

Essential Tremor Pharmacodynamics Clinical Pharmacology

Optimal Research and Industrial Application Scenarios for α-Hydroxymetoprolol (CAS 56392-16-6)


CYP2D6 Phenotyping and Pharmacogenomic Studies

α-Hydroxymetoprolol is a key analyte in CYP2D6 phenotyping studies, used to calculate the metoprolol/α-hydroxymetoprolol metabolic ratio. As a specific metabolite of CYP2D6, its quantification enables the classification of individuals as poor, intermediate, extensive, or ultra-rapid metabolizers. Its slower elimination and accumulation in poor metabolizers are critical for interpreting these ratios [1][2]. This is supported by a population study showing a bimodal distribution in the urinary ratio of metoprolol to α-Hydroxymetoprolol, which correlates with debrisoquine metabolic ratio [3].

Development and Validation of Bioanalytical Methods (LC-MS/MS)

As an analytical reference standard, α-Hydroxymetoprolol is essential for developing and validating LC-MS/MS methods for the simultaneous quantification of metoprolol and its metabolites in biological matrices like human plasma [4]. Its unique chromatographic and mass spectrometric properties allow for specific and sensitive detection, making it a critical component in method development for therapeutic drug monitoring, bioequivalence studies, and clinical trials. The validated linear range of 2-500 ng/mL provides a benchmark for analytical performance [4].

Pharmacokinetic Modeling and Drug-Drug Interaction (DDI) Studies

α-Hydroxymetoprolol is a crucial component in physiologically based pharmacokinetic (PBPK) models designed to predict drug-gene interactions (DGIs) involving CYP2D6 polymorphisms [2]. By incorporating the distinct metabolic pathways and pharmacokinetic parameters of the metabolite, these models can more accurately simulate drug exposure and effects in diverse patient populations. This application is vital for informing dose recommendations and understanding the impact of co-administered CYP2D6 inhibitors on metoprolol disposition [2].

Studies of Drug Disposition in Special Populations (Renal Impairment, Elderly)

The compound is specifically relevant for pharmacokinetic studies in populations where metabolite accumulation may occur. Evidence shows α-Hydroxymetoprolol plasma levels are elevated two- to threefold in patients with renal impairment [5] and are twice as high as metoprolol levels in the elderly [6]. Procurement of the pure analytical standard is therefore necessary for accurate calibration and quantification in studies focused on these vulnerable populations, where the metabolite's altered profile can significantly impact the interpretation of drug safety and efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for a-Hydroxymetoprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.